

An In-depth Technical Guide on the Safety and Toxicology of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

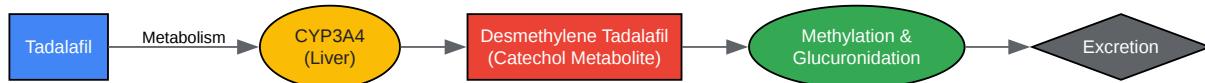
Compound Name: *Desmethylene Tadalafil*

Cat. No.: *B133331*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for **Desmethylene Tadalafil**. This guide summarizes the available information and provides data for the parent compound, Tadalafil, as a surrogate where specific data for its metabolite is not available. The information provided herein is for research and informational purposes only and does not constitute medical or regulatory advice.


Introduction

Desmethylene Tadalafil is a primary catechol metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.^[1] The formation of **Desmethylene Tadalafil** is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.^[2] Following its formation, this catechol metabolite undergoes further methylation and glucuronidation.^[2] While considered pharmacologically inactive at observed concentrations, understanding the safety and toxicological profile of major metabolites is a critical aspect of drug development and regulatory assessment.^{[2][3]}

This technical guide provides a comprehensive overview of the available safety and toxicology data for **Desmethylene Tadalafil** and its parent compound, Tadalafil. It includes a summary of quantitative toxicological data, detailed descriptions of relevant experimental protocols, and visualizations of key pathways and workflows.

Metabolic Pathway of Tadalafil

Tadalafil is metabolized in the liver primarily by the CYP3A4 isoenzyme. The initial step involves the removal of the methylenedioxy group, leading to the formation of the catechol metabolite, **Desmethylene Tadalafil**. This metabolite is then further conjugated before excretion.

[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic pathway of Tadalafil.

Quantitative Toxicology Data

Specific quantitative toxicological data for **Desmethylene Tadalafil** is not readily available in the public domain. The following tables summarize the key toxicological findings for the parent drug, Tadalafil. This information is provided as a reference, as the toxicological profile of a metabolite can sometimes be inferred from the parent compound, although direct testing is always preferred.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of Tadalafil

Species	Route of Administration	LD50 (Median Lethal Dose)	Observations
Mice	Oral (p.o.)	> 2000 mg/kg	No deaths occurred up to this dose. ^[4]
Rats	Oral (p.o.)	> 2000 mg/kg	No deaths occurred up to this dose. ^[4]

Data for Tadalafil.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Table 2: Repeated-Dose Toxicity of Tadalafil (Selected Findings)

Species	Duration	NOAEL (No-Observed-Adverse-Effect Level)	Target Organs/Effects
Mice	3 months & 2 years	-	Testicular degeneration/atrophy at high doses. [2]
Dogs	3, 6, & 12 months	-	Testicular degeneration/atrophy; arteritis at high exposures. [2]

Data for Tadalafil.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Tadalafil

Assay Type	System	Result
Ames Test	In vitro (bacterial reverse mutation)	Negative
Mouse Lymphoma Assay	In vitro (mammalian cell mutation)	Negative
Chromosomal Aberration	In vitro (human lymphocytes)	Negative
Micronucleus Test	In vivo (mouse bone marrow)	Negative

Data for Tadalafil.[\[4\]](#)

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Tadalafil

Species	Duration	Doses Administered	Findings
Mice	2 years	Up to 400 mg/kg/day	Not carcinogenic. [1]
Rats	2 years	Up to 400 mg/kg/day	Not carcinogenic. [1]

Data for Tadalafil.

Reproductive and Developmental Toxicity

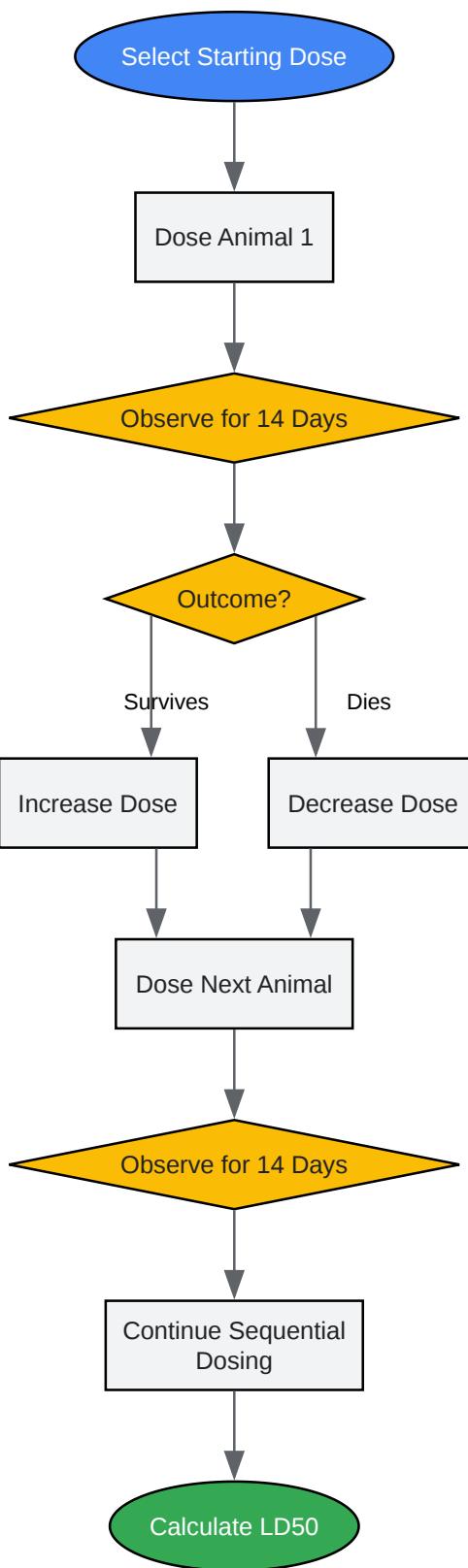
These studies assess the potential effects on fertility, pregnancy, and offspring development. A Safety Data Sheet for **Desmethylene Tadalafil** indicates that it is "Suspected of damaging fertility or the unborn child."[\[5\]](#)

Table 5: Reproductive and Developmental Toxicity of Tadalafil

Study Type	Species	Doses Administered	Findings
Fertility and Early Embryonic Development	Rats	Up to 1000 mg/kg/day	No adverse effects on fertility. [3]
Embryo-fetal Development	Rats, Mice	Up to 1000 mg/kg/day	No evidence of teratogenicity. [3]
Prenatal and Postnatal Development	Rats	30 mg/kg/day (NOAEL)	- [3]

Data for Tadalafil.

Experimental Protocols


The following sections describe the general methodologies for key toxicological studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity (OECD TG 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance.

Methodology (Up-and-Down Procedure - OECD 425):

- Animal Model: Typically, a single sex of rats (usually females, as they are often slightly more sensitive) is used.
- Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
- Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
- Dosing: A single animal is administered the test substance by oral gavage. The initial dose is selected based on available data, or a default starting dose is used.
- Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for at least 14 days.
- Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
- Data Analysis: The LD50 is calculated using a maximum likelihood method.

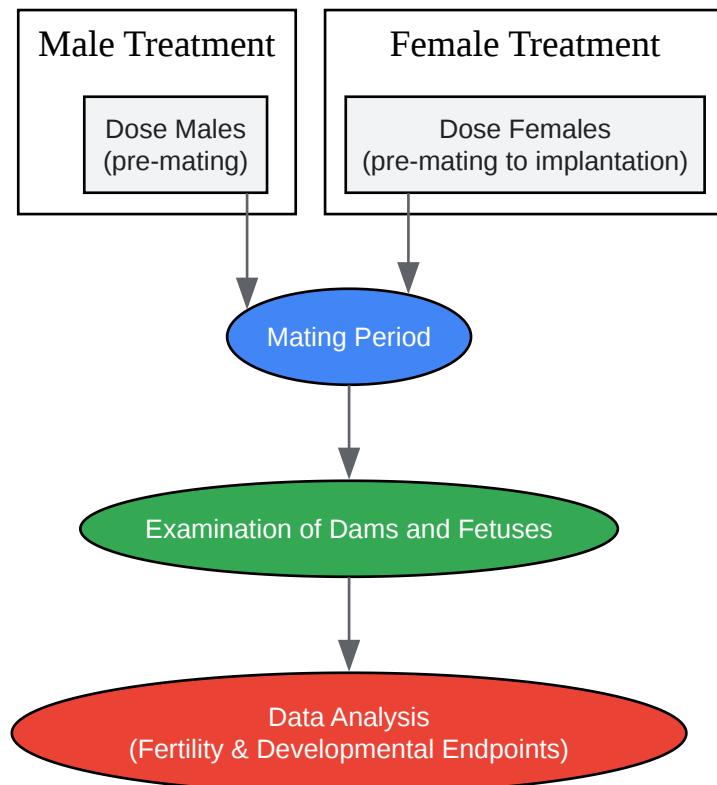
[Click to download full resolution via product page](#)**Figure 2:** Workflow for an acute oral toxicity study (Up-and-Down Procedure).

In Vitro Mammalian Cell Genotoxicity Test (e.g., Mouse Lymphoma Assay)

Objective: To detect gene mutations in mammalian cells.

Methodology:

- Cell Line: L5178Y mouse lymphoma cells are commonly used.
- Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (e.g., S9 mix from rat liver).
- Incubation: The treated cells are incubated to allow for the expression of any induced mutations.
- Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.
- Colony Counting: The number of mutant colonies is counted.
- Data Analysis: A dose-dependent increase in the number of mutant colonies compared to the negative control indicates a positive result.

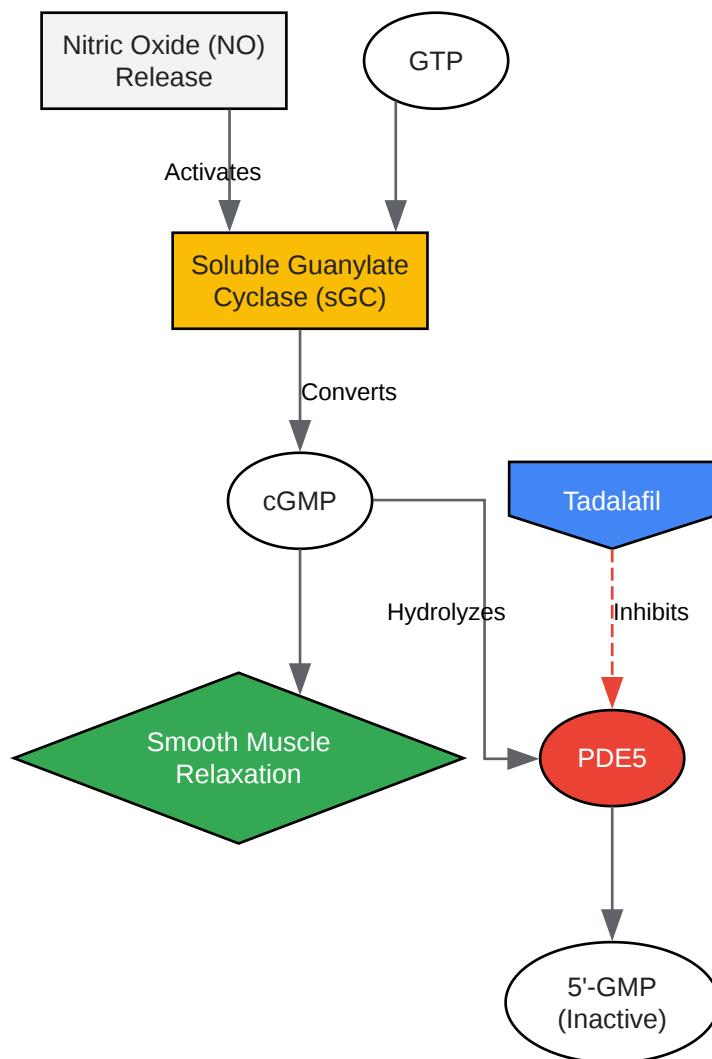

Reproductive and Developmental Toxicity (ICH S5)

Objective: To assess the effects of a substance on fertility and embryonic development.

Methodology (Fertility and Early Embryonic Development Study):

- Animal Model: Typically rats are used.
- Dosing: Males are treated for a period before mating to cover the full spermatogenic cycle. Females are treated for a period before mating and through conception and implantation.
- Mating: Treated males and females are cohabited for mating.
- Examination: Females are examined for pregnancy outcomes (e.g., number of corpora lutea, implantations, resorptions, and live fetuses). Males are examined for effects on reproductive organs and sperm parameters.

- Data Analysis: Mating, fertility, and pregnancy indices are calculated and compared between treated and control groups.



[Click to download full resolution via product page](#)

Figure 3: General workflow for a fertility and early embryonic development study.

Signaling Pathway

Tadalafil, the parent compound of **Desmethylene Tadalafil**, exerts its pharmacological effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While **Desmethylene Tadalafil** is considered inactive, understanding the pathway of the parent drug is crucial context.

[Click to download full resolution via product page](#)

Figure 4: The Nitric Oxide/cGMP signaling pathway and the mechanism of Tadalafil action.

Conclusion

The available data on **Desmethylene Tadalafil** indicates that it is a primary catechol metabolite of Tadalafil and is generally considered to be pharmacologically inactive. A Safety Data Sheet suggests potential for harm upon exposure and reproductive toxicity, though quantitative data to support a full risk assessment is lacking in the public domain. The toxicological profile of the parent compound, Tadalafil, is well-characterized and shows no evidence of genotoxicity or carcinogenicity, with reproductive toxicity only observed at high doses in animal studies.

Further research specifically on **Desmethylene Tadalafil** would be necessary to definitively establish its safety profile. Researchers and drug development professionals should consider

the information on Tadalafil as a starting point for risk assessment while acknowledging the data gaps for its metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tadalafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tadalafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Safety and Toxicology of Desmethylene Tadalafil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133331#safety-and-toxicology-data-for-desmethylene-tadalafil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com